molecular formula C18H25N3O3 B3025838 N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine CAS No. 1890250-16-4

N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine

Cat. No. B3025838
CAS RN: 1890250-16-4
M. Wt: 331.4 g/mol
InChI Key: HCGKRLHOLBHGBK-HNNXBMFYSA-N
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Description

“N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine” is an analytical reference standard categorized as a synthetic cannabinoid . It is also known by the synonyms AMB-PINACA, AMP, MMB-PINACA . It is supplied as a crystalline solid and has a molecular formula of C19H27N3O3 .


Synthesis Analysis

The synthesis of indazole compounds, such as “N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine”, involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .


Molecular Structure Analysis

The molecular structure of “N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine” consists of a pentyl chain and an indazole core . The molecular formula is C19H27N3O3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazole compounds include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

“N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine” is a crystalline solid . It is stable for at least 5 years when stored at -20°C .

Scientific Research Applications

Application in Solid-Phase Extraction and Mass Spectrometric Detection

Dvorskaya et al. (2017) discussed the use of solid-phase extraction and gas chromatography with mass spectrometric detection in blood screening, highlighting its reliability in identifying a wide range of substances, including N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine. This method is particularly effective for forensic medical applications, allowing for the detection of various narcotics and pharmaceutical substances (Dvorskaya, Krokhin, & Kataev, 2017).

Metabolic Profiling and Forensic Applications

Andersson et al. (2016) conducted a study on the metabolic profiling of synthetic cannabinoids, including N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine, using human hepatocytes and liver microsome incubations. Their research aimed to understand the metabolism of these substances and propose markers for identifying their intake in clinical or forensic cases. This study is critical for the detection and understanding of novel psychoactive substances in forensic toxicology (Andersson, Diao, Wohlfarth, Scheidweiler, & Huestis, 2016).

Role in Synthetic Cannabinoid Detection

Mogler et al. (2018) explored the detection of synthetic cannabinoids, including N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine, in 'legal high' products and human urine samples. This study is significant for public health and safety, as it provides methods for the identification of new psychoactive substances in legal highs and biological samples, contributing to the efforts in drug abuse prevention and control (Mogler, Franz, Rentsch, Angerer, Weinfurtner, Longworth, Banister, Kassiou, Moosmann, & Auwärter, 2018).

Synthesis and Biological Screening

Bhatt et al. (2014) synthesized derivatives of L-valine, including compounds related to N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine. They conducted antimicrobial screening against various bacteria, contributing to the exploration of new compounds with potential therapeutic applications. This research is an example of the application of N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine derivatives in the field of medicinal chemistry (Bhatt, Ya, Baldev, & Purohit, 2014).

Safety and Hazards

This compound should be considered hazardous until further information becomes available. It should not be ingested, inhaled, or come into contact with eyes, skin, or clothing .

properties

IUPAC Name

(2S)-3-methyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-4-5-8-11-21-14-10-7-6-9-13(14)16(20-21)17(22)19-15(12(2)3)18(23)24/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H,19,22)(H,23,24)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGKRLHOLBHGBK-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201342562
Record name (2S)-3-Methyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine

CAS RN

1890250-16-4
Record name (2S)-3-Methyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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